2-Amino-3-methoxy-4-fluorobenzoic acid
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Overview
Description
2-Amino-3-methoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid typically involves multiple steps. One common method starts with the nitration of 3-methoxy-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation or alkylation reactions often use reagents like bromine or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-3-methoxy-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-3-fluorobenzoic acid
- 2-Amino-3-methoxybenzoic acid
Uniqueness
2-Amino-3-methoxy-4-fluorobenzoic acid is unique due to the presence of both a methoxy group and a fluorine atom on the benzene ring. This combination of functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-4-fluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDGZTWBKBRRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678920 |
Source
|
Record name | 2-Amino-4-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126480-32-8 |
Source
|
Record name | 2-Amino-4-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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